molecular formula C15H16N2O5 B13091083 (R)-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid

(R)-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid

Cat. No.: B13091083
M. Wt: 304.30 g/mol
InChI Key: VGAZEIKWWKJEAG-LLVKDONJSA-N
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Description

®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with specific organic halides . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organic halides, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted coumarin derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics .

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Research has indicated that it may inhibit specific molecular pathways involved in inflammation and cancer progression, offering potential therapeutic benefits .

Industry

In industry, ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid can be used in the development of new materials with unique properties. Its fluorescent characteristics make it suitable for applications in imaging and sensor technologies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid apart is its combination of amino and coumarin functionalities, which confer a unique set of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

(2R)-5-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-11(15(20)21)4-5-13(16)18/h2-3,6-7,11,17H,4-5H2,1H3,(H2,16,18)(H,20,21)/t11-/m1/s1

InChI Key

VGAZEIKWWKJEAG-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@H](CCC(=O)N)C(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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